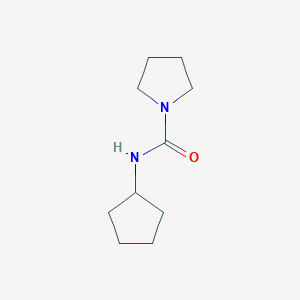![molecular formula C8H3F3N4OS B4726451 3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)
3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Übersicht
Beschreibung
3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of triazolo-thiadiazole derivatives and has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication. It has also been found to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a major component of the cell walls of fungi and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various organisms. In bacteria, it has been found to cause cell death by disrupting the bacterial cell wall and inhibiting DNA replication. In fungi, it has been found to inhibit the synthesis of chitin, leading to cell death. In insects, it has been found to inhibit the synthesis of chitin in the exoskeleton, leading to death. In mammalian cells, it has been found to exhibit cytotoxic effects, but further studies are needed to fully understand its effects on human cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its broad-spectrum activity against various organisms, its potential use as an anticancer agent, and its potential use as a corrosion inhibitor. However, its limitations include its cytotoxic effects on mammalian cells and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to further investigate its potential use as an anticancer agent. Another direction is to study its potential use as a corrosion inhibitor in various industries. Further studies are also needed to fully understand its mechanism of action and its effects on human cells. Additionally, studies on its environmental impact and toxicity are needed for its potential use in agriculture.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of science. In medicine, it has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. In agriculture, it has been tested for its herbicidal and insecticidal properties. In material science, it has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4OS/c9-8(10,11)6-14-15-5(4-2-1-3-16-4)12-13-7(15)17-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXOHMVMXKRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)

![N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B4726389.png)
![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)

![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4726407.png)
![2-bromo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4726421.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4726436.png)




![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4726468.png)